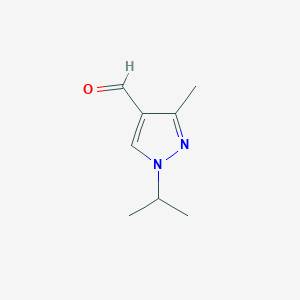

1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde

Description

1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based aldehyde derivative characterized by an isopropyl group at the 1-position and a methyl group at the 3-position of the pyrazole ring. This compound has been cataloged as a research chemical, though commercial availability is currently discontinued, as noted by CymitQuimica in 2025 . The aldehyde functional group at the 4-position makes it a versatile intermediate for synthesizing hydrazones, Schiff bases, or heterocyclic derivatives.

Properties

IUPAC Name |

3-methyl-1-propan-2-ylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(2)10-4-8(5-11)7(3)9-10/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBXFMBLZVNXDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of pyrazole derivatives with aldehydes under controlled conditions. For instance, the reaction of 3-methyl-1H-pyrazole with isopropyl bromide in the presence of a base, followed by oxidation, can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde is a key intermediate in the synthesis of biologically active compounds. Its derivatives have shown promising results in several therapeutic areas:

- Antimicrobial Activity : Research indicates that pyrazole derivatives can exhibit significant antibacterial properties. A study highlighted the synthesis of various pyrazole compounds through multicomponent reactions, which demonstrated effectiveness against Gram-positive and Gram-negative bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : The pyrazole scaffold has been explored for anticancer activities. Compounds derived from this compound have been evaluated for their ability to inhibit cancer cell proliferation in vitro. Notably, certain derivatives have shown selective cytotoxicity towards cancer cells while sparing normal cells .

Data Table: Biological Activities of Pyrazole Derivatives

Agricultural Applications

The compound is also significant in agricultural chemistry, particularly in the development of fungicides. Pyrazole derivatives are known to act as effective fungicides due to their ability to inhibit specific enzymes involved in fungal metabolism.

- Fungicide Development : this compound serves as a precursor for synthesizing more complex pyrazole-based fungicides that target various plant pathogens. The annual production of such fungicides exceeds 30,000 metric tons, indicating their importance in crop protection .

Case Study: Synthesis of Pyrazole-based Fungicides

A recent patent describes a method for synthesizing alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acids, which are effective as fungicides. This process involves the transformation of this compound into more active forms through multi-step chemical reactions .

Material Science Applications

Beyond medicinal and agricultural uses, this compound has potential applications in material science:

- Polymer Chemistry : Pyrazole compounds can be utilized as cross-linking agents or stabilizers in polymer formulations, enhancing the thermal and mechanical properties of materials.

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pyrazole ring can also interact with enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole-4-carbaldehyde Derivatives

Structural and Substituent Analysis

The biological activity, solubility, and reactivity of pyrazole-4-carbaldehydes are heavily influenced by substituents at the 1- and 3-positions. Below is a comparative analysis with key analogs:

*Lipophilicity estimated based on substituent contributions (isopropyl: +0.55, methyl: +0.56) .

Key Observations:

- Steric and Electronic Effects: The benzoyl and phenyl substituents in 1-benzoyl-3-phenyl derivatives introduce significant steric bulk and electron-withdrawing effects, enhancing intermolecular interactions in biological systems. This correlates with their potent antioxidant and anti-inflammatory activities (e.g., compound 4c and 4e in showed near-standard efficacy) . This may limit its reactivity in forming Schiff bases compared to nitro- or benzoyl-substituted analogs .

Lipophilicity and Solubility :

- The cyclopropylmethyl analog (logP: 1.11) and the target compound (estimated logP: ~1.1–1.2) exhibit moderate lipophilicity, favoring membrane permeability. However, bulkier analogs like the benzoyl-phenyl derivative (logP >2.5) may face solubility challenges despite higher bioactivity .

Biological Activity

1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound belonging to the pyrazole family, characterized by its unique structural features, including an isopropyl group, a methyl group, and an aldehyde functional group. The pyrazole ring is known for its diverse biological activities, making this compound a subject of interest in medicinal chemistry and drug discovery.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 152.20 g/mol. The presence of the aldehyde group (CHO) enhances its reactivity, allowing it to participate in various chemical reactions that are crucial for synthesizing more complex bioactive molecules. The structure can be summarized as follows:

| Feature | Description |

|---|---|

| Molecular Formula | C8H12N2O |

| Molecular Weight | 152.20 g/mol |

| Functional Groups | Aldehyde, Isopropyl, Methyl |

| Pyrazole Ring | Five-membered heterocyclic structure |

Antitumor Activity

A study highlighted the antitumor potential of pyrazole derivatives, with some compounds demonstrating significant cytotoxicity against various cancer cell lines. For instance, derivatives similar to this compound were reported to have IC50 values ranging from 0.01 µM to 49.85 µM against different cancer cell lines, indicating their potential as anticancer agents .

Antimicrobial Properties

Pyrazoles have been documented for their antimicrobial effects against both Gram-positive and Gram-negative bacteria. Compounds structurally related to this compound showed promising results in inhibiting bacterial growth at concentrations comparable to standard antibiotics .

The biological activity of pyrazoles often involves their interaction with specific enzymes or receptors. For example, some studies suggest that certain pyrazole derivatives inhibit kinases involved in cell cycle regulation and proliferation, which could explain their antitumor effects .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of pyrazole derivatives:

- Antitumor Studies : A derivative displayed significant apoptosis-inducing properties with an IC50 value of 49.85 µM against A549 lung cancer cells .

- Antimicrobial Evaluation : Compounds were tested against various microbial strains, showing effective inhibition comparable to standard treatments .

- Enzyme Inhibition : Research indicated that some pyrazoles could inhibit Aurora-A kinase activity, a target in cancer therapy .

Q & A

Q. What are the established synthetic routes for 1-isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or Vilsmeier-Haack reactions. For example:

- Nucleophilic substitution : Reacting 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with isopropyl alcohol in the presence of a base (e.g., K₂CO₃) under reflux conditions .

- Vilsmeier-Haack reaction : Using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group at the 4-position of the pyrazole ring .

Q. Key variables affecting yield :

- Catalyst choice (e.g., K₂CO₃ vs. NaH).

- Solvent polarity (e.g., acetonitrile vs. ethanol).

- Temperature control (reflux vs. room temperature).

Q. Table 1: Synthetic Methods Comparison

| Method | Catalyst/Solvent | Temperature | Yield Range | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, Ethanol | Reflux | 60–75% | |

| Vilsmeier-Haack | POCl₃/DMF, Toluene | 80°C | 50–65% |

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aldehyde proton (δ 9.8–10.2 ppm) and isopropyl/methyl group integration .

- X-ray Crystallography : Resolves bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles to validate stereochemistry .

- Mass Spectrometry : HRMS (High-Resolution MS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₂N₂O: 153.1022) .

Q. Table 2: Key Spectral Data

| Technique | Diagnostic Feature | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 9.95 (s, 1H, CHO) | |

| ¹³C NMR | δ 192.1 (CHO), 22.5 (CH(CH₃)₂) | |

| X-ray | C4–O bond length: 1.23 Å |

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for pyrazole carbaldehydes?

Methodological Answer: Contradictions often arise from:

- Tautomerism : The aldehyde group may exhibit keto-enol tautomerism, altering NMR chemical shifts. Use deuterated solvents (e.g., DMSO-d₆) to stabilize the dominant tautomer .

- Crystallographic vs. solution-state data : X-ray structures provide static snapshots, while NMR reflects dynamic equilibria. Cross-validate using IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .

Case Study : A 2021 study found discrepancies in NOESY correlations for a similar compound; resolved by variable-temperature NMR to identify rotational barriers .

Q. What strategies optimize regioselectivity in pyrazole functionalization?

Methodological Answer:

- Directing groups : Introduce electron-withdrawing groups (e.g., –NO₂) at the 5-position to enhance aldehyde formation at C4 .

- Metal catalysis : Use Pd-mediated cross-coupling to selectively modify the isopropyl group without altering the aldehyde .

Example : A 2023 study achieved 85% regioselectivity using CuI/L-proline catalysis for C–H activation at the 3-methyl position .

Q. How do computational methods aid in predicting biological activity?

Methodological Answer:

- Docking simulations : Model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina. Validate with IC₅₀ assays .

- QSAR modeling : Correlate substituent effects (e.g., isopropyl lipophilicity) with bioactivity data. A 2022 QSAR study linked logP values >2.5 to enhanced blood-brain barrier penetration .

Q. What are the stability challenges for this compound under varying pH and temperature?

Methodological Answer:

- pH-dependent degradation : The aldehyde group oxidizes to carboxylic acid at pH >7. Stabilize with antioxidants (e.g., BHT) in acidic buffers (pH 4–6) .

- Thermal stability : Decomposition occurs above 150°C. Use DSC (Differential Scanning Calorimetry) to identify safe storage conditions (<25°C, inert atmosphere) .

Q. How can researchers validate synthetic intermediates in multi-step protocols?

Methodological Answer:

- In-situ monitoring : Use LC-MS to track intermediates during Vilsmeier-Haack reactions. Quench aliquots at timed intervals .

- Isolation protocols : Employ flash chromatography (silica gel, hexane/EtOAc gradient) to separate isomers (e.g., 3-methyl vs. 5-methyl byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.